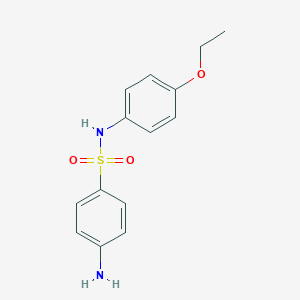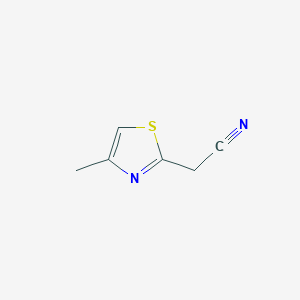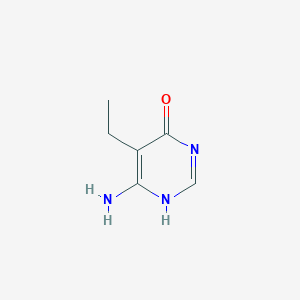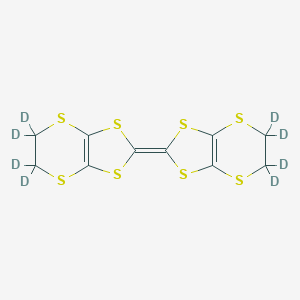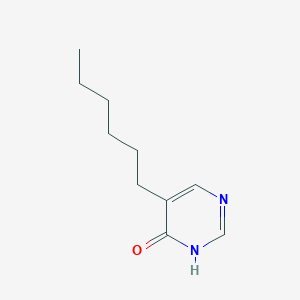
4-Pyrimidinol, 5-hexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinol, 5-hexyl- is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a hexyl group attached to the fifth carbon atom of the pyrimidine ring. The unique structure of this compound makes it an interesting target for synthetic chemists and researchers in the fields of pharmacology, biochemistry, and physiology.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinol, 5-hexyl- is not fully understood. However, studies have suggested that this compound may inhibit DNA synthesis and induce apoptosis in cancer cells. This mechanism of action makes it a promising candidate for the development of new anticancer therapies.
Biochemical and Physiological Effects:
Studies have shown that 4-Pyrimidinol, 5-hexyl- has various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells by inducing DNA damage and inhibiting DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Pyrimidinol, 5-hexyl- in lab experiments is its high purity and stability. This compound is easy to synthesize and can be obtained in high yields. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Pyrimidinol, 5-hexyl-. One area of interest is the development of new anticancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as drug discovery and biochemistry. Further research is also needed to optimize the synthesis of this compound and improve its solubility in water.
Métodos De Síntesis
The synthesis of 4-Pyrimidinol, 5-hexyl- can be achieved through various methods. One common method is the reaction of 5-bromopyrimidine with hexylmagnesium bromide in the presence of a palladium catalyst. This method yields a high purity product with a good yield. Other methods include the reaction of 5-hexyluracil with hydrazine hydrate, followed by oxidation with hydrogen peroxide.
Aplicaciones Científicas De Investigación
4-Pyrimidinol, 5-hexyl- has shown potential in various scientific research applications. One area of interest is in the field of medicinal chemistry, where this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast cancer, colon cancer, and liver cancer.
Propiedades
Número CAS |
103980-64-9 |
|---|---|
Nombre del producto |
4-Pyrimidinol, 5-hexyl- |
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
5-hexyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2O/c1-2-3-4-5-6-9-7-11-8-12-10(9)13/h7-8H,2-6H2,1H3,(H,11,12,13) |
Clave InChI |
CFEHYVITKCDTOF-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CN=CNC1=O |
SMILES canónico |
CCCCCCC1=CN=CNC1=O |
Otros números CAS |
103980-64-9 |
Sinónimos |
5-hexyl-3H-pyrimidin-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



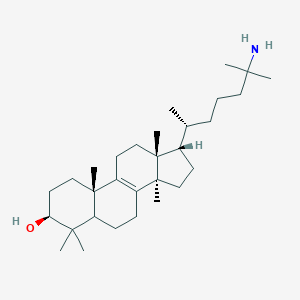

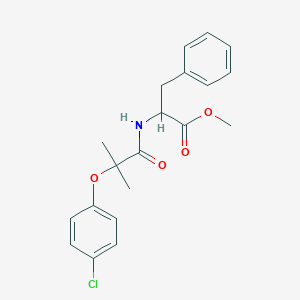
![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)
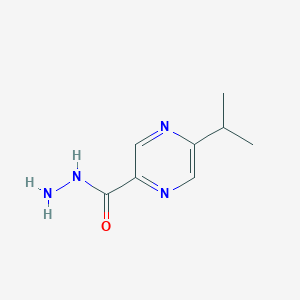

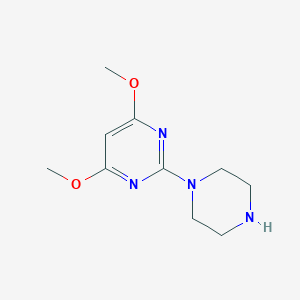

![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)
